3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic aromatic organic compound that belongs to the pyrrolo[2,3-b]pyridine family. This compound is characterized by the presence of a bromine atom at the 3rd position and a methoxy group at the 4th position on the pyrrolo[2,3-b]pyridine core structure. It has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) and in cancer therapy .
The compound can be classified as a heterocyclic compound, specifically an aromatic compound due to its cyclic structure with alternating double bonds. The molecular formula of 3-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is , and it is recognized for its unique structural features that allow it to participate in various chemical reactions .
The synthesis of 3-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions:
In industrial settings, large-scale production may utilize continuous flow reactors or batch processes optimized for yield and purity. Techniques such as recrystallization or column chromatography are employed for purification .
3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions:
The mechanism of action for 3-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with fibroblast growth factor receptors. The compound's overexpression is associated with aggressive cancers, making it a target for anticancer therapies. It influences cellular processes such as proliferation, migration, and angiogenesis through biochemical pathways that modulate tumor growth .
The compound is administered orally and absorbed in the gastrointestinal tract. It distributes to various tissues, including tumor sites, undergoing hepatic metabolism primarily via cytochrome P450 enzymes. Elimination occurs through urine and feces .
These properties make it suitable for various applications in chemical synthesis and medicinal chemistry .
3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
This compound's unique structure allows it to participate in diverse chemical reactions, making it a valuable asset in both academic research and pharmaceutical development.
Heterocyclic compounds constitute >75% of FDA-approved pharmaceuticals, with nitrogen-containing scaffolds demonstrating particular therapeutic versatility. Among these, pyrrolo[2,3-b]pyridine (7-azaindole) represents a privileged chemotype characterized by a bicyclic structure fusing pyrrole and pyridine rings. This scaffold provides three key pharmacophoric advantages: (1) The electron-rich nitrogen atoms enable hydrogen bonding interactions with biological targets; (2) The aromatic system facilitates π-π stacking interactions critical for protein binding; and (3) The bromine/methoxy substituents at C3/C4 positions serve as versatile synthetic handles for structural diversification [8]. Pyridine-containing compounds account for approximately 20% of all commercialized drugs, including kinase inhibitors like imatinib, underscoring their dominance in targeted therapies [8]. The pyrrolopyridine framework enhances aqueous solubility compared to indole analogs due to its asymmetric electron distribution, improving drug-like properties while maintaining membrane permeability—a crucial balance in oncology drug development [9].
Table 1: Comparative Analysis of Bioactive Heterocyclic Scaffolds in Oncology
Scaffold | Representative Drugs | Kinase Targets | Aqueous Solubility |
---|---|---|---|
Pyrrolo[2,3-b]pyridine | Experimental compounds | FGFR, ACC, JAK | Moderate-High |
Indole | Sunitinib, Nintedanib | VEGFR, PDGFR | Low-Moderate |
Quinoline | Bosutinib, Cabozantinib | SRC, MET | Low |
Pyrimidine | Erlotinib, Osimertinib | EGFR | Moderate |
The fibroblast growth factor receptor (FGFR) family (FGFR1-4) represents a validated therapeutic target with aberrant signaling implicated in 5-10% of solid tumors, including breast, lung, and urothelial carcinomas. FGFR activation triggers downstream cascades (RAS/MAPK, PI3K/AKT, PLCγ) regulating proliferation, angiogenesis, and metastasis [3] [6]. Crucially, FGFR1 amplification occurs in 15-20% of hormone receptor-positive breast cancers, conferring resistance to endocrine therapies [7]. Simultaneously, acetyl-CoA carboxylase 1 (ACC1)—the rate-limiting enzyme in de novo lipogenesis—is overexpressed in multiple cancers to support membrane biogenesis in rapidly dividing cells [4]. Cancer cells exhibit 2-5 fold ACC1 upregulation compared to normal tissues, creating metabolic vulnerability. The convergence of these pathways establishes a compelling dual-targeting strategy: FGFR inhibition halts proliferative signaling while ACC1 blockade disrupts metabolic adaptation, potentially overcoming compensatory mechanisms in monotherapies [4] [7].
Table 2: Therapeutic Relevance of FGFR and ACC1 in Human Pathologies
Target | Pathophysiological Role | Associated Cancers | Therapeutic Validation Status |
---|---|---|---|
FGFR1 | Proliferation, angiogenesis | Breast, lung, myeloma | Phase III (e.g., Erdafitinib) |
FGFR2 | Metastasis, stemness | Gastric, endometrial | Phase II (e.g., Futibatinib) |
FGFR3 | Cell survival, drug resistance | Bladder, multiple myeloma | FDA-approved (e.g., Pemigatinib) |
ACC1 | Lipid synthesis, energy storage | Hepatocellular, prostate, TNBC | Phase I/II (e.g., ND-646) |
3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1053655-78-9; MW: 227.06 g/mol; Formula: C₈H₇BrN₂O) serves as a synthetically versatile precursor for targeted inhibitor development [1] [2]. The C3 bromine atom enables palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) to introduce aromatic/heteroaromatic pharmacophores that enhance target affinity. Concurrently, the C4 methoxy group provides a hydrogen bond acceptor site for kinase active sites while modulating electron density across the fused ring system [9]. Recent studies demonstrate that pyrrolo[2,3-b]pyridine derivatives substituted at C3 exhibit 10-100 nM IC₅₀ against FGFR isoforms while maintaining selectivity over VEGFR (>100-fold)—a key challenge in kinase inhibitor development [9]. Commercial availability further supports its optimization: 5g quantities cost ~R$7,778.16 (Brazilian Real), while 1g is priced at ~R$1,678.64, establishing accessible entry points for structure-activity relationship (SAR) exploration [1] [2].
Table 3: Synthetic Derivatives of 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine with Biological Activity
Derivative | C3 Modification | FGFR1 IC₅₀ (nM) | Cellular Activity (4T1 IC₅₀) | Key SAR Insight |
---|---|---|---|---|
4h* [9] | Arylaminopropenamide | 7 | 0.42 μM | Enhanced hydrophobic pocket engagement |
LB627791BR [1] | None (scaffold) | N/A | N/A | Base structure for optimization |
Compound 29 [8] | Diarylamine | Not tested | 1.8 μM (MCF-7) | Topoisomerase I inhibition |
Table 4: Commercial Availability and Specifications
Supplier | Package Size | Purity | Price (BRL) | Molecular Properties |
---|---|---|---|---|
ACS Reagentes [1] | 5g | ≥98% | R$7,778.16 | MW: 227.06; Formula: C₈H₇BrN₂O |
Global Labor [2] | 1g | ≥98% | R$1,678.64 | CAS: 1053655-78-9 |
Structural optimization campaigns focus on three domains:
Recent evidence confirms that 1H-pyrrolo[2,3-b]pyridine derivatives inhibit FGFR1-3 at nanomolar concentrations (FGFR1 IC₅₀ = 7 nM, FGFR2 IC₅₀ = 9 nM) while suppressing 4T1 breast cancer cell proliferation (IC₅₀ = 0.42 μM) through apoptosis induction and metastasis suppression [9]. This establishes the scaffold as a promising chemical platform for next-generation dual FGFR/ACC1 inhibitors addressing oncogenic signaling and metabolic reprogramming in treatment-refractory malignancies.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1